molecular formula C9H11N3O B566333 6-Ethoxy-1H-benzo[d]imidazol-4-amine CAS No. 102872-06-0

6-Ethoxy-1H-benzo[d]imidazol-4-amine

Cat. No.: B566333
CAS No.: 102872-06-0
M. Wt: 177.207
InChI Key: MIEWMONKXVGARB-UHFFFAOYSA-N
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Description

6-Ethoxy-1H-benzo[d]imidazol-4-amine is a benzimidazole derivative characterized by an ethoxy group (-OCH₂CH₃) at the 6-position and an amine (-NH₂) group at the 4-position of the benzimidazole core. Benzimidazoles are heterocyclic compounds widely studied for their pharmaceutical and material science applications due to their structural versatility and ability to interact with biological targets .

Properties

CAS No.

102872-06-0

Molecular Formula

C9H11N3O

Molecular Weight

177.207

IUPAC Name

6-ethoxy-1H-benzimidazol-4-amine

InChI

InChI=1S/C9H11N3O/c1-2-13-6-3-7(10)9-8(4-6)11-5-12-9/h3-5H,2,10H2,1H3,(H,11,12)

InChI Key

MIEWMONKXVGARB-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C2C(=C1)NC=N2)N

Synonyms

Benzimidazole, 4-amino-6-ethoxy- (6CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-1H-benzo[d]imidazol-4-amine typically involves the condensation of o-phenylenediamine with ethoxy-substituted aldehydes or ketones. One common method is the Phillips–Ladenburg reaction, where 1,2-diaminobenzene reacts with ethoxy-substituted carboxylic acids under high temperatures . Another method involves the Weidenhagen reaction, where 1,2-diaminobenzene reacts with ethoxy-substituted aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound may involve catalytic redox cycling using cerium (IV) and cerium (III) in the presence of hydrogen peroxide. This method allows for the efficient oxidation of Schiff intermediates derived from aromatic 1,2-phenylenediamines and ethoxy-substituted aldehydes .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 6-Ethoxy-1H-benzo[d]imidazol-4-amine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it useful in the treatment of diseases such as cancer and infections .

Comparison with Similar Compounds

Key Compounds:

6-Bromo-1H-benzo[d]imidazol-4-amine

  • Substituents : Bromine at position 6, amine at position 3.
  • Molecular Formula : C₇H₇BrN₃.
  • Synthesis : Available in gram-scale quantities (1–10 g) with CAS 1360899-50-8 .
  • Applications : Halogenation at position 6 enhances electrophilicity, making it a precursor for cross-coupling reactions.

2-Chloro-1H-benzo[d]imidazol-4-amine

  • Substituents : Chlorine at position 2, amine at position 4.
  • Molecular Formula : C₇H₆ClN₃.
  • Synthesis : Prepared via methods involving LiAlH₄ reduction or tin(II) chloride-mediated reactions, yielding 78–86% .
  • Applications : Chlorine at position 2 may influence binding affinity in kinase inhibitors or antimicrobial agents .

1-Methyl-1H-benzo[d]imidazol-4-amine

  • Substituents : Methyl group at position 1, amine at position 4.
  • Molecular Formula : C₈H₉N₃.
  • Molecular Weight : 147.18 g/mol.
  • Applications : The methyl group enhances metabolic stability compared to unmethylated analogs, making it suitable for in vitro studies .

2-(4-Morpholino-3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-4-amine (4i) Substituents: Morpholino and trifluoromethyl groups on the phenyl ring. Synthesis Yield: 80.9% via multi-step synthesis . Applications: The trifluoromethyl group improves lipophilicity and bioavailability in drug candidates .

Table 1: Comparative Data for Benzimidazol-4-amine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Properties/Applications
This compound -OCH₂CH₃ (6), -NH₂ (4) C₉H₁₁N₃O 177.21 (calculated) N/A Data limited; inferred electronic modulation
6-Bromo-1H-benzo[d]imidazol-4-amine -Br (6), -NH₂ (4) C₇H₇BrN₃ 229.06 N/A Electrophilic intermediate
2-Chloro-1H-benzo[d]imidazol-4-amine -Cl (2), -NH₂ (4) C₇H₆ClN₃ 167.60 78–86 Kinase inhibitor precursor
1-Methyl-1H-benzo[d]imidazol-4-amine -CH₃ (1), -NH₂ (4) C₈H₉N₃ 147.18 N/A Enhanced metabolic stability
4i (from ) Morpholino, -CF₃ C₁₈H₁₇F₃N₄O 363.14 80.9 Improved bioavailability

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